molecular formula C11H9ClN2O3 B2680212 Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate CAS No. 1246738-34-0

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

Cat. No.: B2680212
CAS No.: 1246738-34-0
M. Wt: 252.65
InChI Key: IPGFPYCUCUFJDU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is a chemical compound with a complex structure that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the quinoxaline core. Subsequent methylation and esterification steps yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent results. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of substituted quinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-microbial agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-2-oxo-1,2-dihydroquinoxaline-6-carboxylate: Similar structure but lacks the methyl group at the 1-position.

    Methyl 3-bromo-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate: Similar structure but with a bromo group instead of a chloro group.

    Methyl 3-chloro-1-methyl-2-oxoquinoxaline-6-carboxylate: Similar structure but lacks the dihydro component.

Uniqueness

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is unique due to the presence of both the chloro and methyl groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-chloro-1-methyl-2-oxoquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-14-8-4-3-6(11(16)17-2)5-7(8)13-9(12)10(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGFPYCUCUFJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C(C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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